neuroD3 protein - 182238-49-9

neuroD3 protein

Catalog Number: EVT-1513355
CAS Number: 182238-49-9
Molecular Formula: C8H9NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NeuroD3 protein, also known as Neurogenic Differentiation 3, is a member of the basic helix-loop-helix transcription factor family. It plays a crucial role in the development of neuronal cells and is involved in the regulation of neurogenesis, particularly in the differentiation of neural progenitor cells into neurons. NeuroD3 is primarily expressed in the nervous system and has been implicated in various processes, including neuronal survival, maturation, and synaptic plasticity.

Source

NeuroD3 is encoded by the NeuroD3 gene located on chromosome 2 in humans. Its expression is predominantly observed in the brain, particularly in regions associated with neurogenesis such as the hippocampus. The protein is also found in other tissues, albeit at lower levels, indicating its potential roles beyond the central nervous system.

Classification

NeuroD3 belongs to a larger family of neurogenic transcription factors that includes NeuroD1 and NeuroD2. These proteins are classified based on their structural features and functional roles in neuronal development. NeuroD3 specifically is known for its ability to promote neuronal differentiation and inhibit glial cell formation.

Synthesis Analysis

Methods

The synthesis of NeuroD3 protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems.

  1. Recombinant DNA Technology: This involves cloning the NeuroD3 gene into an expression vector, followed by transformation into suitable host cells such as Escherichia coli or mammalian cell lines. The host cells are then induced to express the protein, which can be purified using affinity chromatography techniques.
  2. Cell-Free Protein Synthesis: This method utilizes extracts from cells (such as rabbit reticulocytes or wheat germ) to produce proteins without the need for living cells. The process involves mixing the cell extract with necessary cofactors, amino acids, and energy sources to facilitate translation of mRNA encoding NeuroD3 .

Technical Details

In recombinant systems, specific conditions such as temperature, induction time, and nutrient availability are optimized to maximize yield and activity of NeuroD3. In cell-free systems, parameters like reaction time and concentration of substrates can be adjusted for efficient synthesis.

Molecular Structure Analysis

Structure

NeuroD3 protein consists of approximately 305 amino acids and features a characteristic basic helix-loop-helix domain that facilitates DNA binding. This domain allows NeuroD3 to interact with E-box motifs in target genes, regulating their expression during neuronal differentiation.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance have provided insights into the three-dimensional conformation of NeuroD3. These studies reveal how the protein interacts with DNA and other transcription factors to modulate gene expression during neurogenesis .

Chemical Reactions Analysis

Reactions

NeuroD3 primarily functions through transcriptional regulation, influencing various downstream targets involved in neuronal differentiation and maturation. The mechanism involves binding to specific DNA sequences and recruiting co-activators or co-repressors to modulate gene expression.

Technical Details

The binding affinity of NeuroD3 to its target sequences can be quantified using electrophoretic mobility shift assays or chromatin immunoprecipitation assays. These techniques help elucidate the regulatory networks governed by NeuroD3 during neuronal development .

Mechanism of Action

Process

NeuroD3 acts by forming heterodimers with other transcription factors such as E47 or E12, enhancing its ability to bind DNA and activate transcription of target genes involved in neuronal differentiation. Additionally, it may repress glial fate by inhibiting glial-specific transcription factors.

Data

Research indicates that NeuroD3's activity is regulated by post-translational modifications such as phosphorylation and acetylation, which can influence its stability and interaction with other proteins .

Physical and Chemical Properties Analysis

Physical Properties

NeuroD3 is a soluble protein that exhibits stability under physiological conditions. Its molecular weight is approximately 34 kDa.

Chemical Properties

As a transcription factor, NeuroD3 interacts with various biomolecules including DNA and other proteins. Its activity can be affected by changes in cellular conditions such as pH and ionic strength.

Relevant Data or Analyses

Studies have shown that mutations within the helix-loop-helix domain can significantly impair its DNA-binding capability and functional activity, highlighting the importance of this structural feature for its biological role .

Applications

Scientific Uses

NeuroD3 has significant implications in neuroscience research, particularly in studies focused on neurogenesis, neural plasticity, and neurodegenerative diseases. Its ability to promote neuronal differentiation makes it a potential candidate for therapeutic approaches aimed at repairing damaged neural tissues or enhancing cognitive functions.

Additionally, NeuroD3's role in regulating synaptic plasticity positions it as a target for understanding learning and memory processes at a molecular level . Researchers are exploring its applications in stem cell therapy, where manipulating NeuroD3 expression could enhance the generation of neurons from pluripotent stem cells for regenerative medicine purposes .

Molecular Characterization of NeuroD3

Gene Structure and Genomic Organization

NeuroD3 (also known as NEUROD3 or Math4B) is encoded on human chromosome 5q23.2. The gene spans approximately 5.4 kb and consists of two exons separated by a single intron. The coding sequence is entirely contained within exon 2, a feature conserved across vertebrates that facilitates efficient transcriptional regulation. Regulatory elements upstream of the transcription start site include E-box motifs (CANNTG), which enable autoregulation and cross-regulation by other bHLH transcription factors like ASCL1 [1] [8].

Chromatin conformation studies reveal that NEUROD3 resides within a topologically associating domain (TAD) bounded by CTCF-cohesin complexes. This 3D genomic architecture positions the gene near enhancers active in neural tissues, restricting its expression to neuronal precursors. Nuclear lamina-associated domains (LADs) repress NEUROD3 in non-neural cell types, demonstrating how spatial genome organization regulates its cell-type-specific activation [2].

Protein Domain Architecture (bHLH Motif Analysis)

NeuroD3 belongs to the class A bHLH transcription factors, characterized by a conserved 60-amino acid domain comprising:

  • Basic region: Positively charged residues (e.g., Arg⁻², Arg⁻⁵) mediate DNA binding at the major groove of E-box motifs (CAGCTG/CAGGTG).
  • Helix-loop-helix (HLH): Two amphipathic α-helices connected by a variable loop enable dimerization. Helix 1 (residues 10–30) and Helix 2 (residues 40–60) form hydrophobic interfaces for partner selection [3] [6] [10].

Table 1: Functional Residues in NeuroD3 bHLH Domain

RegionKey ResiduesFunction
Basic domainArg⁻², Arg⁻⁵DNA phosphate backbone contact; E-box specificity
Helix 1Leu¹⁵, Val¹⁹Hydrophobic dimer interface stabilization
LoopGly³⁵, Ser³⁸Flexibility for dimer orientation
Helix 2Glu⁵⁰, Leu⁵⁴Salt bridges and van der Waals contacts in homodimers/heterodimers

NeuroD3 forms heterodimers with ubiquitously expressed bHLH partners (e.g., E47). This dimerization alters DNA-binding affinity compared to homodimers—heterodimers recognize non-palindromic E-box variants (e.g., CATGTG), expanding target gene specificity [6] [8].

Post-Translational Modifications and Regulatory Mechanisms

NeuroD3 activity is modulated by PTMs that influence its stability, localization, and transcriptional efficiency:

  • Phosphorylation: Cyclin-dependent kinases (CDKs) phosphorylate Ser³⁴ within the loop domain during G1/S phase. This inhibits DNA binding, linking neurogenesis to cell-cycle exit [4] [7].
  • Ubiquitination: The E3 ligase HUWE1 targets Lys¹²⁷ for proteasomal degradation, limiting NeuroD3 accumulation. Conversely, SUMOylation at Lys⁶⁸ stabilizes NeuroD3 and enhances co-activator recruitment [4] [8].
  • Acetylation: p300/CBP-mediated acetylation of Lys⁹⁸ promotes chromatin remodeling at neurogenic loci (e.g., DCX, NCAM) by relaxing nucleosome positioning [7].

These PTMs respond to extracellular cues. For example, Notch signaling induces phosphorylation via glycogen synthase kinase-3β (GSK-3β), redirecting NeuroD3 from activating to repressive complexes [8].

Evolutionary Conservation Across Species

NeuroD3 orthologs are conserved from teleosts to mammals, with sequence identity exceeding 85% in the bHLH domain. Key evolutionary insights include:

  • Functional homology: Mouse Neurod3 rescues neuronal differentiation defects in Xenopus laevis embryos lacking neurod3, confirming conserved roles in neurogenesis [1] [5].
  • Developmental expression: Transient embryonic expression (peaking at E10.5 in mice) is conserved in chicks and turtles. However, spatial patterns differ—mammals show layered cortical expression, while birds exhibit mediolateral gradients in the pallium [5] [8].
  • Gene duplication: Two paralogs (neurod3a, neurod3b) exist in zebrafish due to whole-genome duplication. Subfunctionalization partitions ancestral roles: neurod3a regulates spinal cord neurogenesis, while neurod3b acts in the hindbrain [8].

Table 2: Evolutionary Timeline of NeuroD3

LineageDivergence Time (MYA)Expression PatternFunctional Shift
Teleosts~400Spinal cord/hindbrainParalog-specific subfunctionalization
Birds~320Pallial mediolateral gradientAbsence of cortical layering
Mammals~180Cortical layers II/IVAcquisition of laminar neocortex

This conservation underscores neuroD3’s role in the ancestral neurogenetic program, while modifications in regulatory circuits enabled species-specific adaptations like the mammalian layered cortex [1] [5] [8].

Compounds Mentioned

  • ASCL1
  • Cyclin-dependent kinases (CDKs)
  • E47
  • Glycogen synthase kinase-3β (GSK-3β)
  • HUWE1
  • NeuroD3 (Math4B)
  • p300/CBP

Properties

CAS Number

182238-49-9

Product Name

neuroD3 protein

Molecular Formula

C8H9NO

Synonyms

neuroD3 protein

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